3,5-Dimethyl-N-[3-(phenethyloxy)benzyl]aniline
CAS No.: 1040687-13-5
Cat. No.: VC2620395
Molecular Formula: C23H25NO
Molecular Weight: 331.4 g/mol
* For research use only. Not for human or veterinary use.
![3,5-Dimethyl-N-[3-(phenethyloxy)benzyl]aniline - 1040687-13-5](/images/structure/VC2620395.png)
Specification
CAS No. | 1040687-13-5 |
---|---|
Molecular Formula | C23H25NO |
Molecular Weight | 331.4 g/mol |
IUPAC Name | 3,5-dimethyl-N-[[3-(2-phenylethoxy)phenyl]methyl]aniline |
Standard InChI | InChI=1S/C23H25NO/c1-18-13-19(2)15-22(14-18)24-17-21-9-6-10-23(16-21)25-12-11-20-7-4-3-5-8-20/h3-10,13-16,24H,11-12,17H2,1-2H3 |
Standard InChI Key | PQGMAOBNZZNGPR-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC(=C1)NCC2=CC(=CC=C2)OCCC3=CC=CC=C3)C |
Canonical SMILES | CC1=CC(=CC(=C1)NCC2=CC(=CC=C2)OCCC3=CC=CC=C3)C |
Introduction
Chemical Structure and Properties
3,5-Dimethyl-N-[3-(phenethyloxy)benzyl]aniline belongs to the class of aromatic amines, featuring a complex molecular structure with several key functional groups. The compound exhibits a distinctive arrangement of substituents that contribute to its unique chemical behavior and potential applications.
Molecular Composition
The chemical structure of 3,5-Dimethyl-N-[3-(phenethyloxy)benzyl]aniline consists of an aniline core with several important functional groups. It features a 3,5-dimethylaniline component connected through a nitrogen atom to a 3-(phenethyloxy)benzyl group. This arrangement creates a molecule with multiple aromatic rings and various substituents that contribute to its distinctive reactivity profile and potential applications in organic synthesis.
The compound contains two methyl groups at positions 3 and 5 on the aniline ring, creating a specific electronic and steric environment around the aromatic system. These methyl substituents influence the electron density distribution across the molecule, potentially affecting its reactivity in various chemical transformations. The presence of the phenethyloxy substituent introduces additional functionality and potential reactivity sites within the molecular framework.
Physical and Chemical Properties
Table 1: Key Properties of 3,5-Dimethyl-N-[3-(phenethyloxy)benzyl]aniline
Property | Value |
---|---|
CAS Number | 1040687-13-5 |
Molecular Formula | C23H25NO |
Molecular Weight | 331.4 g/mol |
IUPAC Name | 3,5-dimethyl-N-[[3-(2-phenylethoxy)phenyl]methyl]aniline |
Standard InChIKey | PQGMAOBNZZNGPR-UHFFFAOYSA-N |
PubChem Compound ID | 28308088 |
The compound's chemical identity can be precisely represented through its SMILES notation: CC1=CC(=CC(=C1)NCC2=CC(=CC=C2)OCCC3=CC=CC=C3)C. This standardized representation allows for consistent identification and structural analysis across chemical databases and research publications.
Molecular Structure Analysis
The molecular structure of 3,5-Dimethyl-N-[3-(phenethyloxy)benzyl]aniline features several key structural elements that contribute to its chemical behavior and potential applications. Understanding these structural features provides insight into the compound's reactivity and properties.
Structural Features
3,5-Dimethyl-N-[3-(phenethyloxy)benzyl]aniline contains multiple aromatic rings connected through specific functional groups. The compound can be divided into three main structural components:
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The 3,5-dimethylaniline portion - featuring an aniline ring with methyl groups at positions 3 and 5
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The benzyl linker - connecting the aniline nitrogen to the phenethyloxy-substituted phenyl ring
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The phenethyloxy group - consisting of a two-carbon linker connecting to a terminal phenyl ring
These structural elements create a molecule with multiple reactive sites, including the secondary amine (capable of nucleophilic reactions), the ether linkage (providing potential coordination sites), and various aromatic positions that can undergo substitution reactions under appropriate conditions.
Conformational Analysis
The presence of multiple aromatic rings and flexible linkers in 3,5-Dimethyl-N-[3-(phenethyloxy)benzyl]aniline allows for various conformational arrangements. The molecule can adopt different spatial orientations due to rotation around single bonds, particularly in the phenethyloxy chain and the benzyl methylene group. These conformational variations may influence the compound's interactions with potential binding partners in biological systems or its behavior in materials science applications.
The standard InChI notation for the compound (InChI=1S/C23H25NO/c1-18-13-19(2)15-22(14-18)24-17-21-9-6-10-23(16-21)25-12-11-20-7-4-3-5-8-20/h3-10,13-16,24H,11-12,17H2,1-2H3) provides a standardized representation of its connectivity and stereochemistry. This representation helps ensure consistent structural interpretation across different chemical databases and research platforms.
Related Compounds
Several compounds structurally related to 3,5-Dimethyl-N-[3-(phenethyloxy)benzyl]aniline have been documented in chemical literature. Examining these related structures provides additional context for understanding the potential behavior and applications of the target compound.
Isomeric Variants
2,5-Dimethyl-N-[3-(phenethyloxy)benzyl]aniline is a positional isomer of the target compound, differing only in the location of the methyl substituents on the aniline ring (positions 2,5 instead of 3,5). This compound shares many structural features with 3,5-Dimethyl-N-[3-(phenethyloxy)benzyl]aniline but may exhibit different reactivity patterns due to the altered position of the methyl groups.
The 2,5-dimethyl isomer is described as a complex organic compound belonging to the aromatic amines class, derived from aniline with additional functional groups that enhance its reactivity and potential applications in pharmaceuticals and materials science. The slight differences in methyl positioning between these isomers could lead to meaningful variations in their chemical and biological properties.
Structural Analogs
The basic 3,5-dimethylaniline compound represents a simpler structural component of the target molecule. Understanding its properties and synthesis methods provides valuable context for working with the more complex 3,5-Dimethyl-N-[3-(phenethyloxy)benzyl]aniline.
Other related compounds include various substituted anilines and benzylamine derivatives that share partial structural similarities with the target compound. These structural relationships create a family of related molecules with potentially complementary properties and applications.
Analytical Methods
Various analytical techniques can be employed to characterize and study 3,5-Dimethyl-N-[3-(phenethyloxy)benzyl]aniline, ensuring proper identification and purity assessment for research applications.
Identification and Characterization
The identification of 3,5-Dimethyl-N-[3-(phenethyloxy)benzyl]aniline typically involves spectroscopic methods that confirm its molecular structure. Key analytical approaches include:
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Nuclear Magnetic Resonance (NMR) spectroscopy - providing detailed information about the hydrogen and carbon environments within the molecule
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Mass Spectrometry - confirming the molecular weight and fragmentation pattern
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Infrared Spectroscopy - identifying characteristic functional groups such as the amine and ether linkages
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UV-Visible Spectroscopy - examining the chromophoric properties of the aromatic systems
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